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molecular formula C12H17NO3 B8506472 2-Isobutyl-6-methoxyisonicotinic acid methyl ester

2-Isobutyl-6-methoxyisonicotinic acid methyl ester

Cat. No. B8506472
M. Wt: 223.27 g/mol
InChI Key: MKKIECMZHKIJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2-isobutyl-6-methoxy-isonicotinic acid methyl ester (1.20 g, 5.38 mmol) in 25% aq. HCl (60 mL) is stirred at 65° C. for 16 h. The solvent is removed in vacuo and the residue is dried under HV to give 2-isobutyl-6-methoxy-isonicotinic acid hydrochloride (1.20 g) as a solid; LC-MS*: tR=0.48 min, [M+1]+=210.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH:5]=1.[ClH:17]>>[ClH:17].[CH2:12]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[N:7]=1)[C:3]([OH:16])=[O:2])[CH:13]([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)OC)CC(C)C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C(C)C)C=1C=C(C(=O)O)C=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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